CCG-1423 is a small-molecule compound that serves as an inhibitor of the RhoA signaling pathway, specifically targeting the myocardin-related transcription factors (MRTFs) and serum response factor (SRF) transcriptional activation. Its chemical structure is characterized by the formula N-[2-(4-chloroanilino)-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide, and it has a CAS number of 285986-88-1. This compound has shown promise in various biological assays, particularly in the context of cancer research, where it disrupts transcriptional responses associated with the Rho pathway .
Due to the absence of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This may include wearing personal protective equipment (PPE) like gloves, goggles, and a lab coat while handling the compound and working in a well-ventilated fume hood.
The biological activity of CCG-1423 is notable for its ability to inhibit several cancer-related processes. It has been demonstrated to suppress cancer cell migration, proliferation, and invasion in various cell lines that overexpress RhoA. Additionally, CCG-1423 reduces RNA polymerase II elongation and dampens the transcriptional response to stress stimuli such as heat shock . The compound exhibits selectivity for Rho-overexpressing cells at nanomolar to low micromolar concentrations, making it a potential therapeutic candidate for targeting RhoA-driven malignancies .
The synthesis of CCG-1423 involves several organic chemistry techniques, including coupling reactions and functional group modifications. The process typically begins with the formation of a benzamide derivative followed by the introduction of chloroaniline and trifluoromethyl groups. Specific details on synthetic routes may vary across studies but generally emphasize the importance of maintaining stereochemistry to achieve the desired inhibitory effects on MRTF/SRF pathways .
CCG-1423 has significant potential applications in cancer therapy due to its ability to inhibit RhoA-mediated signaling pathways. It is being explored as a pharmacological tool to disrupt transcriptional responses in various cancers, particularly those characterized by aberrant RhoA signaling. Moreover, its role in modulating cellular processes such as migration and invasion makes it a candidate for therapeutic strategies against metastasis .
Studies have shown that CCG-1423 interacts with multiple molecular targets, including MRTF-A and MICAL-2. These interactions are crucial for its mechanism of action as an inhibitor of RhoA signaling. Isothermal titration calorimetry experiments have confirmed binding affinities between CCG-1423 and these proteins, indicating its effectiveness in modulating their activity within cellular contexts . Further investigations into its binding dynamics and downstream effects on gene expression are ongoing.
Several compounds exhibit structural similarities to CCG-1423 and share common mechanisms of action within the RhoA signaling pathway:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
CCG-203971 | Similar core structure with variations in side chains | Enhanced potency against specific cancer types |
CCG-258531 | Structurally related but less active | Minimal binding affinity compared to CCG-1423 |
CCG-977 | Contains different substituents | Targets different aspects of RhoA signaling |
CCG-1423 stands out due to its specific inhibition of MRTF/SRF-dependent transcriptional activation without altering DNA binding, which differentiates it from other compounds that may target similar pathways but through different mechanisms .